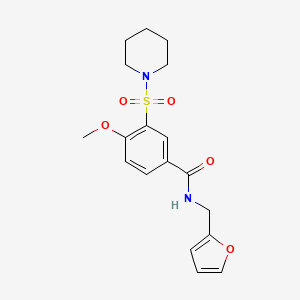
3-(4-ethylphenyl)-N-3-pyridinylpropanamide
Overview
Description
3-(4-ethylphenyl)-N-3-pyridinylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EPPA belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their ability to interact with biological receptors. The purpose of
Scientific Research Applications
3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied for its potential applications in drug development. It has been shown to have activity against a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, immune function, and mood regulation. Inhibition of FAAH by 3-(4-ethylphenyl)-N-3-pyridinylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for a variety of conditions, including pain, anxiety, and inflammation.
Mechanism of Action
3-(4-ethylphenyl)-N-3-pyridinylpropanamide acts as an inhibitor of FAAH by binding to the active site of the enzyme. This leads to a decrease in the breakdown of endocannabinoids, which results in an increase in their levels. The mechanism of action of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been extensively studied using a variety of techniques, including X-ray crystallography, molecular modeling, and enzymatic assays.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against FAAH, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have activity against other enzymes, including monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2). 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models, which may be due to its ability to increase endocannabinoid levels. 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has also been found to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of GPCRs.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, 3-(4-ethylphenyl)-N-3-pyridinylpropanamide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 3-(4-ethylphenyl)-N-3-pyridinylpropanamide. One area of interest is the development of more soluble analogs of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the study of the effects of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide on other biological targets, including GPCRs and ion channels. Additionally, further research is needed to fully understand the safety and efficacy of 3-(4-ethylphenyl)-N-3-pyridinylpropanamide in humans, which could lead to the development of new therapies for a variety of conditions.
properties
IUPAC Name |
3-(4-ethylphenyl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-13-5-7-14(8-6-13)9-10-16(19)18-15-4-3-11-17-12-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYNPGXENPXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![N-(4-chlorophenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435866.png)

![N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435873.png)

![1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435897.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4435898.png)
![4-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4435915.png)

![9-(2-isopropoxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435922.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4435936.png)
![8-(2,4,5-trimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435943.png)

![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B4435963.png)